molecular formula C6H5BrFN B577728 3-Bromo-5-fluoro-4-methylpyridine CAS No. 1211517-76-8

3-Bromo-5-fluoro-4-methylpyridine

Cat. No.: B577728
CAS No.: 1211517-76-8
M. Wt: 190.015
InChI Key: XLELTAPOTWVYLE-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methylpyridine: is an organic compound with the molecular formula C6H5BrFN . It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and a methyl group attached to the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

3-Bromo-5-fluoro-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction conditions must be carefully controlled to ensure high yields and selectivity . Additionally, this compound should be stored under an inert atmosphere at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

3-Bromo-5-fluoro-4-methylpyridine is employed as a building block in organic synthesis. It participates in various chemical reactions such as:

  • Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
  • Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives.
  • Coupling Reactions : It can undergo Suzuki, Heck, and Sonogashira coupling reactions to create more complex molecules.

Medicinal Chemistry

This compound has garnered interest for its potential therapeutic properties:

  • Anti-Cancer Activity : Research indicates that derivatives of this compound may inhibit certain cancer cell lines by modulating signaling pathways.
  • Neuroprotective Effects : It has been shown to inhibit phosphodiesterase 9 (PDE9), which is involved in cognitive functions. By increasing cyclic guanosine monophosphate (cGMP) levels, it may enhance memory and learning capabilities.

The biological activity of this compound includes:

  • Antimicrobial Properties : Studies have shown that it exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition:
Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
  • Antifungal Activity : Similar compounds have demonstrated antifungal activity against strains like Candida albicans.

Cognitive Enhancement

A study investigating PDE9 inhibitors found that derivatives of this compound improved learning and memory behaviors in animal models through increased cGMP levels.

Antimicrobial Efficacy

Research focused on the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications at specific positions significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Pharmacological Applications

Beyond antimicrobial effects, this compound is being explored for neuroprotective effects in conditions such as Alzheimer's disease due to its role in modulating cGMP signaling pathways.

Comparison with Similar Compounds

Biological Activity

3-Bromo-5-fluoro-4-methylpyridine (C₆H₄BrFN) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with bromine and fluorine substituents, which significantly influence its chemical reactivity and biological interactions. The presence of halogen atoms enhances its electrophilic character, making it a valuable intermediate in organic synthesis and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, although detailed mechanisms remain to be elucidated. Its structural characteristics allow it to interact with viral proteins, potentially inhibiting viral replication .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines, suggesting a mechanism of action that involves the modulation of cell signaling pathways associated with cell survival and death .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
HeLa (Cervical cancer)15.0
MCF-7 (Breast cancer)10.5
A549 (Lung cancer)12.0

While specific mechanisms of action for this compound are still under investigation, its ability to form hydrogen bonds and participate in halogen bonding may enhance its binding affinity to biological targets such as enzymes and receptors . This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways.

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. Results showed that this compound had a lower MIC compared to other derivatives, indicating superior antibacterial activity against MRSA.
  • Case Study on Anticancer Potential : In a comparative study involving several halogenated pyridines, this compound displayed significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Properties

IUPAC Name

3-bromo-5-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLELTAPOTWVYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735572
Record name 3-Bromo-5-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211517-76-8
Record name 3-Bromo-5-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium (46 mL, 0.0738 mol, 1.6 M) was added to a solution of diisopropylamine (10.08 mL, 0.0738 mol) in tetrahydrofuran (80 mL) at −78° C. The reaction mixture was warmed to 0° C., stirred for 30 min, and then cooled to −78° C. 3-Bromo-5-fluoro-pyridine (10.0 g, 0.056 mol) in tetrahydrofuran (10 mL) was added to the reaction mixture and the reaction mixture was stirred for 30 min. Methyl iodide (4 mL, 0.062 mol) was added to the reaction mixture at same temperature and the reaction mixture was then allowed to warm to RT and stirred it for 2 h. The reaction mixture was quenched with a saturated aqueous ammonium chloride solution (150 mL) solution. Then aqueous layer was extracted with ethyl acetate (3×150 mL). The combined organic extracts were washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over sodium sulphate and concentrated to afford 3-bromo-5-fluoro-4-methyl pyridine. 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H), 8.31 (s, 1H), 2.38 (s, 3H). MS (M+2): 192.0.
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
10.08 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To the solution of diisopropylamine (10.08 mL, 0.0738 mol) in tetrahydrofuran (80 mL), n-butyl lithium (46 mL, 0.0738 mol, 1.6M), was added at −78° C. and then it was warmed to 0° C. and stirred for 30 min, then it was cooled to −78° C. and the solution of 3-bromo-5-fluoro-pyridine (10.0 g, 0.056 mol) in tetrahydrofuran (10 mL) was added and stirred for 30 min. Methyl iodide (4 mL, 0.062 mol) was added to reaction mixture and allowed to room temperature for 2 h. Reaction mass was quenched with saturated ammonium chloride (100 mL) solution. The aqueous layer was extracted with ethyl acetate (3×100 mL). The combined organic extracts were washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated to provide the title compound. 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H), 8.31 (s, 1H), 2.38 (s, 3H). LCMS (M+3): 192.2.
Quantity
10.08 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

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